
Triethyl(iodo)arsanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(iodo)arsanium iodide is an organoarsenic compound that features an arsenic atom bonded to three ethyl groups and one iodine atom, with an additional iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(iodo)arsanium iodide typically involves the reaction of triethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the following steps:
Reactants: Triethylarsine and iodine.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are often used.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include:
Large-scale Reactors: Using larger reactors to handle increased quantities of reactants.
Automation: Implementing automated systems for precise control of reaction conditions.
Purification Techniques: Employing industrial-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(iodo)arsanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different organoarsenic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the arsenic atom can change its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form carbon-arsenic bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, amines, and thiols can react with this compound.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can oxidize the arsenic atom.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the arsenic atom.
Major Products Formed
The major products formed from these reactions include various substituted organoarsenic compounds, which can be further utilized in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
Triethyl(iodo)arsanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-arsenic bonds.
Biology: The compound can be used in the study of arsenic-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of triethyl(iodo)arsanium iodide involves its ability to participate in various chemical reactions due to the presence of the arsenic-iodine bond. The compound can act as a source of arsenic in reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylarsine: Similar to triethyl(iodo)arsanium iodide but lacks the iodine atom.
Triethylarsine Oxide: Contains an oxygen atom bonded to the arsenic instead of iodine.
Triethylarsine Sulfide: Contains a sulfur atom bonded to the arsenic instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other applications where iodine’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
64766-59-2 |
|---|---|
Molekularformel |
C6H15AsI2 |
Molekulargewicht |
415.91 g/mol |
IUPAC-Name |
triethyl(iodo)arsanium;iodide |
InChI |
InChI=1S/C6H15AsI.HI/c1-4-7(8,5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ULLXBEIOUKFCMM-UHFFFAOYSA-M |
Kanonische SMILES |
CC[As+](CC)(CC)I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



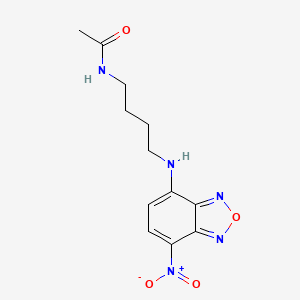

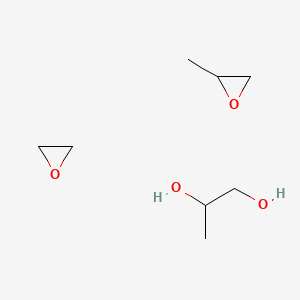
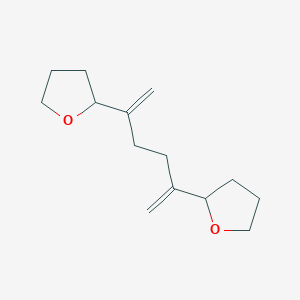
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
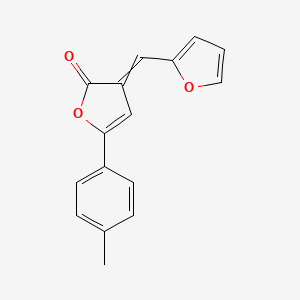
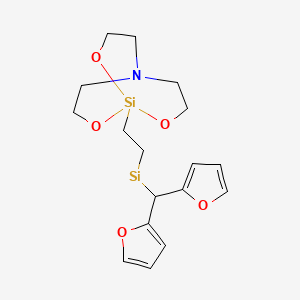

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
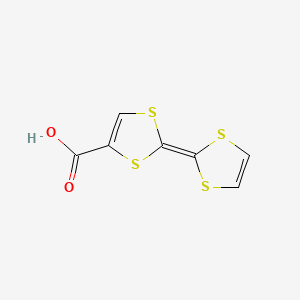
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
